(4E)-1-phenyl-4-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione
Overview
Description
(4E)-1-phenyl-4-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione is a complex organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by the presence of a phenyl group, a trifluoromethoxyphenyl group, and a furylmethylene group attached to the pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-1-phenyl-4-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethoxy)benzaldehyde with 5-(2-furyl)-2,4-pentanedione in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4E)-1-phenyl-4-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups.
Scientific Research Applications
(4E)-1-phenyl-4-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of (4E)-1-phenyl-4-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-phenyl-3-(4-trifluoromethoxyphenyl)-2-pyrazoline: Similar structure but lacks the furylmethylene group.
4-(trifluoromethoxy)phenyl-3,5-dioxopyrazolidine: Similar core structure but different substituents.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Similar pyrazole core but different substituents .
Uniqueness: (4E)-1-phenyl-4-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione is unique due to the presence of the trifluoromethoxyphenyl and furylmethylene groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4E)-1-phenyl-4-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4/c22-21(23,24)30-15-8-6-13(7-9-15)18-11-10-16(29-18)12-17-19(27)25-26(20(17)28)14-4-2-1-3-5-14/h1-12H,(H,25,27)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIACOYXFNJOPY-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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